2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2,6-Difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that features a sulfonamide group, a pyrazole ring, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the fluorine atoms. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzenesulfonamides.
Scientific Research Applications
2,6-Difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A related compound with similar structural features but different functional groups.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Lacks the fluorine atoms, which can affect its reactivity and properties.
4-Phenyl-1H-pyrazole: The core structure of the pyrazole ring, without the additional substituents.
Uniqueness
2,6-Difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is unique due to the presence of both the sulfonamide group and the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various research and industrial applications.
Biological Activity
2,6-Difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. This compound is characterized by its unique structural features, including a sulfonamide group and a pyrazole moiety, which contribute to its biological activity. The presence of fluorine atoms at the 2 and 6 positions of the benzene ring enhances its solubility and potential pharmacological properties.
Pharmacological Properties
This compound exhibits significant anti-inflammatory and analgesic activities. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The pyrazole ring is commonly associated with anti-inflammatory effects, making this compound a candidate for treating conditions such as arthritis and other inflammatory diseases.
The mechanism of action involves the binding affinity of this compound to COX enzymes. Molecular docking studies indicate that the compound interacts with specific sites on these enzymes, potentially leading to inhibition of prostaglandin synthesis, which is crucial in mediating inflammation and pain responses.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
4-[3-Methyl-5-phenyl-1H-pyrazol-1-yl]benzenesulfonamide | Structure | Contains a methyl group instead of difluoromethyl; primarily studied for anti-diabetic properties. |
4-[1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzenesulfonamide | Structure | Features trifluoromethyl; known for enhanced anti-inflammatory activity. |
3-Amino-N-(4-fluorophenyl)-5-methylpyrazole | Structure | Lacks the sulfonamide group; primarily used in neuropharmacology. |
The unique combination of difluoromethyl and pyrazole functionalities in this compound provides distinct pharmacological properties that differentiate it from these similar compounds.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Anti-inflammatory Activity : In a study involving animal models of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and pain scores compared to control groups.
- Molecular Docking Studies : Computational analyses revealed that the compound has a high binding affinity for COX enzymes, suggesting that it could be developed into a potent therapeutic agent for inflammatory diseases.
- Comparative Pharmacology : When tested alongside other pyrazole derivatives, this compound demonstrated superior anti-inflammatory effects, indicating its potential as a lead compound for further development .
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S/c18-15-7-4-8-16(19)17(15)25(23,24)21-9-10-22-12-14(11-20-22)13-5-2-1-3-6-13/h1-8,11-12,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERRIBMOGSDOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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